![molecular formula C18H17NO3S B2622515 (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide CAS No. 2035004-84-1](/img/structure/B2622515.png)
(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide
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Overview
Description
(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mechanism of Action
The mechanism of action of (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide is not fully understood. However, it is believed to target multiple signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
Studies have shown that (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide can induce cell cycle arrest, inhibit angiogenesis, and reduce tumor growth in vitro and in vivo. Additionally, it has been shown to have low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide in lab experiments include its high potency against cancer cells, low toxicity in normal cells, and potential for further optimization through chemical modifications. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
In research for (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide include optimizing its chemical structure to increase its potency and specificity against cancer cells, studying its potential in combination with other anticancer agents, and exploring its potential in other therapeutic areas such as inflammation and neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects in order to facilitate its development as a safe and effective therapeutic agent.
Synthesis Methods
The synthesis of (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide has been achieved through several methods, including the use of palladium-catalyzed cross-coupling reactions, Suzuki-Miyaura coupling, and Heck coupling. These methods have been optimized to increase the yield and purity of the compound.
Scientific Research Applications
(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further development as an anticancer agent.
properties
IUPAC Name |
(E)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-18(21,16-10-14-4-2-3-5-15(14)23-16)12-19-17(20)7-6-13-8-9-22-11-13/h2-11,21H,12H2,1H3,(H,19,20)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRXXFLYQYQYPX-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=COC=C1)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=COC=C1)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide |
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